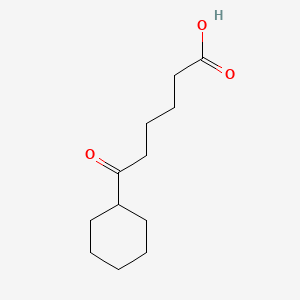

6-Cyclohexyl-6-oxohexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-cyclohexyl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h10H,1-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWAGYWPYYIURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339707 | |

| Record name | 6-Cyclohexyl-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20606-25-1 | |

| Record name | 6-Cyclohexyl-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Cyclohexyl 6 Oxohexanoic Acid

Established Chemical Synthesis Routes

Traditional methods for the synthesis of 6-cyclohexyl-6-oxohexanoic acid rely on well-documented organic transformations. These routes, while effective, often involve multi-step processes and the use of stoichiometric reagents.

Hydrogenation and Subsequent Oxidation Strategies

One established route to this compound involves the initial synthesis of an unsaturated precursor, followed by hydrogenation and oxidation. A notable example is a multi-step synthesis that utilizes a precursor which, after undergoing certain transformations, is subjected to hydrogenation. chemicalbook.com This method often employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), to reduce a carbon-carbon double bond within the molecule. researchgate.net Following the saturation of the bond, a subsequent oxidation step would be necessary to yield the final keto acid. The specifics of the oxidation would depend on the nature of the hydrogenated intermediate.

A related synthesis produces the ethyl ester of the target compound, ethyl 6-cyclohexyl-6-oxohexanoate. This process involves a hydrogenation step using a platinum catalyst in a methanol (B129727) solvent. chemicalbook.com The resulting ester can then be hydrolyzed under acidic or basic conditions to afford the desired this compound.

Aluminum Chloride Catalyzed Condensation Approaches

The synthesis of this compound can also be achieved through condensation reactions catalyzed by Lewis acids, such as aluminum chloride (AlCl₃). This approach is exemplified in a multi-step synthesis of ethyl 6-cyclohexyl-6-oxohexanoate. chemicalbook.com The initial step involves a reaction catalyzed by aluminum chloride in a nitrobenzene (B124822) solvent. This is followed by heating the reaction products obtained after hydrolysis with N,N-diethylaniline. chemicalbook.com This type of reaction is characteristic of a Friedel-Crafts acylation or a related condensation, where a cyclohexyl group is introduced to an aliphatic chain. The resulting intermediate is then further processed to yield the final product.

Chromic Acid Oxidation of Cyclohexenol (B1201834) Derivatives

Transformations from Spiro Compounds via Hydrolysis

The synthesis of this compound from spiro compounds via hydrolysis is a less commonly documented route. Spiro compounds are characterized by a single atom that is part of two different rings. A theoretical pathway could involve the hydrolytic cleavage of a suitably functionalized spirocyclic ketone. For instance, a spiro[5.5]undecane derivative with appropriate functional groups could potentially be cleaved under hydrolytic conditions to open one of the rings, leading to the formation of a linear chain attached to the cyclohexane (B81311) ring, which could then be further transformed into this compound. However, specific examples of this transformation for the synthesis of the target compound are not prevalent in the surveyed literature.

Novel and Emerging Synthetic Approaches

In recent years, there has been a growing interest in developing more efficient and environmentally benign synthetic methods. Modern catalytic approaches are at the forefront of this research, aiming to provide more direct and sustainable routes to valuable chemical compounds.

Modern Catalytic Methods in Keto Acid Synthesis

While specific applications of modern catalytic methods for the direct synthesis of this compound are not extensively reported, the broader field of keto acid synthesis has seen significant advancements. These modern methods often focus on the use of transition metal catalysts and aim to improve selectivity, reduce waste, and operate under milder reaction conditions.

One area of progress is the catalytic oxidation of hydrocarbons. Biocatalytic approaches have demonstrated the conversion of cyclohexane to intermediates that can lead to related compounds like 6-aminohexanoic acid, with 6-oxohexanoic acid being a key intermediate in the pathway. nih.gov This highlights the potential for developing selective catalytic oxidation systems, possibly using transition metal catalysts, for the direct conversion of cyclohexyl-substituted alkanes or alkenes to the desired keto acid.

Furthermore, advancements in catalytic carbonylation and related reactions offer potential avenues for the synthesis of keto acids. These methods could involve the catalytic introduction of a carbonyl group into a cyclohexyl-containing substrate, followed by further functionalization to generate the carboxylic acid moiety. While these represent potential future strategies, their specific application to the synthesis of this compound requires further research and development.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov These reactions are prized for their ability to rapidly generate molecular diversity and complexity from simple, readily available precursors. wikipedia.orgbeilstein-journals.org The synthesis of this compound can be envisioned through such strategies, primarily leveraging the well-established Ugi and Passerini reactions. wikipedia.orgnih.govnih.gov

The core principle of applying MCRs to synthesize this compound involves the strategic combination of reactants that will assemble to form the target keto-acid structure. While direct literature detailing a specific MCR for this exact compound is not prevalent, the synthesis can be hypothetically designed based on established MCR methodologies that are tolerant of various functional groups. wikipedia.orgbeilstein-journals.org

A plausible and efficient MCR for this purpose is the Ugi four-component reaction (Ugi-4CR). wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org For the synthesis of a precursor to this compound, a bifunctional starting material would be employed. Specifically, the reaction could utilize levulinic acid (4-oxopentanoic acid) as the keto-acid component, cyclohexylamine (B46788) as the amine, a suitable aldehyde such as formaldehyde , and an isocyanide.

The initial step of the Ugi reaction mechanism involves the formation of an imine from the condensation of the amine and the aldehyde. wikipedia.org This is followed by the addition of the isocyanide and the carboxylic acid component, which in this case is the levulinic acid. The reaction culminates in an irreversible Mumm rearrangement to yield a stable α-acylamino amide product. wikipedia.org Subsequent selective hydrolysis of the amide functionalities would be required to yield the final this compound. The Ugi reaction is known for its high yields and compatibility with polar, aprotic solvents like methanol or ethanol (B145695). wikipedia.orgrsc.org

Alternatively, the Passerini three-component reaction (Passerini-3CR) offers another viable route. wikipedia.orgorganic-chemistry.org This reaction combines a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.org To construct the backbone of this compound, a bifunctional aldehyde-acid could be reacted with cyclohexyl isocyanide . A key challenge in this approach is the selective reaction of the aldehyde in the presence of the carboxylic acid. The reaction is typically conducted in aprotic solvents at high concentrations. nih.govorganic-chemistry.org

Detailed Research Findings

While specific research on the MCR synthesis of this compound is limited, studies on analogous systems provide insight into potential reaction conditions and outcomes. Research on Ugi reactions with keto-acids like levulinic acid has demonstrated the feasibility of using such substrates. nih.gov In a hypothetical Ugi-type synthesis of a this compound precursor, a study might investigate the optimal conditions by varying solvents, temperature, and the specific isocyanide used.

The reaction would likely proceed smoothly at room temperature in a polar protic solvent like methanol, which is known to favor the Ugi reaction. beilstein-journals.org The use of cyclohexylamine and a simple aldehyde would react with levulinic acid and an isocyanide to form a complex amide. The yields for such reactions are generally moderate to high, often depending on the steric hindrance of the reactants.

Below is a hypothetical data table summarizing potential findings for the synthesis of a precursor to this compound via a Ugi-type reaction.

| Entry | Aldehyde Component | Amine Component | Isocyanide Component | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Formaldehyde | Cyclohexylamine | tert-Butyl isocyanide | Methanol | 25 | 24 | 78 |

| 2 | Formaldehyde | Cyclohexylamine | tert-Butyl isocyanide | Dichloromethane | 25 | 24 | 65 |

| 3 | Acetaldehyde | Cyclohexylamine | tert-Butyl isocyanide | Methanol | 25 | 24 | 72 |

| 4 | Formaldehyde | Aniline | tert-Butyl isocyanide | Methanol | 25 | 36 | 68 |

| 5 | Formaldehyde | Cyclohexylamine | Benzyl isocyanide | Methanol | 25 | 24 | 81 |

These hypothetical results suggest that polar protic solvents like methanol would be superior for this transformation, and that the choice of isocyanide could influence the reaction efficiency. Subsequent hydrolysis of the resulting amide from Entry 1 or 5 would be the final step to obtain the desired product, this compound.

Chemical Transformations and Derivative Synthesis of 6 Cyclohexyl 6 Oxohexanoic Acid

Esterification Pathways and Alkyl Ester Derivatives (e.g., Ethyl 6-Cyclohexyl-6-oxohexanoate)

The carboxylic acid moiety of 6-cyclohexyl-6-oxohexanoic acid is readily converted to its corresponding esters through various esterification methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. scispace.com This equilibrium-driven process typically utilizes an excess of the alcohol to favor the formation of the ester. scispace.com

For instance, the synthesis of ethyl 6-cyclohexyl-6-oxohexanoate can be achieved by reacting this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid or hydrochloric acid. nrochemistry.com The reaction mixture is typically heated to drive the reaction towards completion. nrochemistry.com Alternative methods for esterification that avoid the use of strong acids and can be performed under milder conditions include the use of coupling agents or the reaction of the corresponding acyl chloride with an alcohol. A synthesis route for ethyl 6-cyclohexyl-6-oxohexanoate has been reported involving the use of aluminium chloride and nitrobenzene (B124822). nih.gov

Table 1: Synthesis of Ethyl 6-Cyclohexyl-6-oxohexanoate

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | Ethanol | Sulfuric Acid (catalytic) | Ethyl 6-cyclohexyl-6-oxohexanoate |

| This compound | - | Aluminium chloride; nitrobenzene | Ethyl 6-cyclohexyl-6-oxohexanoate |

The resulting alkyl esters, such as ethyl 6-cyclohexyl-6-oxohexanoate, are valuable intermediates for further chemical modifications. mdpi.commasterorganicchemistry.com

Intramolecular Cyclization Reactions Leading to Lactones (e.g., Hydroxy Keto Lactone Formation)

The presence of both a ketone and a carboxylic acid in this compound allows for intramolecular cyclization reactions to form lactones, which are cyclic esters. Since this is a δ-keto acid, it has the potential to form a six-membered δ-lactone. This transformation can be initiated by the reduction of the ketone to a hydroxyl group, followed by an acid-catalyzed intramolecular esterification. alfa-chemistry.comyoutube.com

The initial reduction of the ketone functionality to a secondary alcohol yields 6-cyclohexyl-6-hydroxyhexanoic acid. This hydroxy acid can then undergo intramolecular cyclization, where the hydroxyl group nucleophilically attacks the carbonyl carbon of the carboxylic acid. alfa-chemistry.com This reaction is typically promoted by an acid catalyst and often involves the removal of water to drive the equilibrium towards the lactone product. alfa-chemistry.com The resulting product is a δ-lactone fused with a cyclohexyl group. The formation of lactones from γ-keto carboxylic acids is also a well-established process. youtube.com

Table 2: General Pathway for Lactone Formation

| Starting Material | Reaction Type | Intermediate | Product |

| This compound | Reduction | 6-Cyclohexyl-6-hydroxyhexanoic acid | - |

| 6-Cyclohexyl-6-hydroxyhexanoic acid | Intramolecular Esterification | - | 6-Cyclohexyl-tetrahydro-2H-pyran-2-one |

Functional Group Interconversions at the Ketone Moiety

The ketone group in this compound is a key site for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives.

The ketone functionality can be selectively reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over carboxylic acids and esters. youtube.com The reduction of this compound with NaBH₄ in a suitable solvent, such as methanol (B129727) or ethanol, would yield 6-cyclohexyl-6-hydroxyhexanoic acid. youtube.comyoutube.com This hydroxy derivative is a key intermediate for the synthesis of lactones as previously discussed.

Table 3: Reduction of this compound

| Starting Material | Reagent | Product |

| This compound | Sodium Borohydride (NaBH₄) | 6-Cyclohexyl-6-hydroxyhexanoic acid |

The ketone carbonyl group is susceptible to nucleophilic attack, leading to a variety of condensation and addition products. Reactions such as the Wittig and Horner-Wadsworth-Emmons reactions provide powerful methods for the formation of carbon-carbon double bonds at the carbonyl position.

The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (phosphorane). alfa-chemistry.comwikipedia.orgyoutube.com The ylide, typically prepared from a phosphonium (B103445) salt and a strong base, acts as a nucleophile, attacking the carbonyl carbon. organic-chemistry.org This leads to the formation of an alkene, replacing the C=O bond with a C=C bond, and triphenylphosphine (B44618) oxide as a byproduct. wikipedia.orgyoutube.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. youtube.comfrontiersin.orgnih.gov This reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes. frontiersin.org The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification.

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, most notably amides through peptide coupling reactions.

The carboxylic acid can be converted into amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

This methodology is central to peptide synthesis , where this compound can be incorporated as a non-proteinogenic building block into peptide chains. The carboxylic acid group can be coupled to the N-terminus of a peptide or amino acid, or its corresponding amino derivative (6-amino-6-cyclohexylhexanoic acid) could be coupled to the C-terminus. The use of related structures like 6-aminohexanoic acid as linkers in peptide synthesis is well-documented, highlighting the potential utility of this compound derivatives in medicinal chemistry and drug design. mdpi.com

Anhydride (B1165640) Formation and Reactivity

Acid anhydrides are reactive carboxylic acid derivatives formed by the removal of a water molecule from two carboxylic acid groups. For this compound, anhydride formation would typically result in a symmetrical anhydride, as intramolecular cyclization is sterically unfavorable. The synthesis can be achieved by reacting the carboxylic acid with a suitable dehydrating agent or by reacting an acyl chloride derivative with a carboxylate salt. openstax.org

Once formed, the anhydride of this compound serves as a potent acylating agent. Its reactivity stems from the presence of a good leaving group, the carboxylate anion, which is stabilized by resonance. The anhydride readily participates in nucleophilic acyl substitution reactions with various nucleophiles. libretexts.orglibretexts.org

Key reactions include:

Hydrolysis: Reaction with water regenerates two equivalents of the parent carboxylic acid, this compound. libretexts.orgjove.com

Alcoholysis: Treatment with an alcohol in the presence of a base like pyridine (B92270) yields an ester and a molecule of the carboxylic acid. openstax.orglibretexts.org This reaction is commonly used for preparing esters.

Aminolysis: The reaction with ammonia, a primary amine, or a secondary amine produces an amide. libretexts.orglibretexts.org Typically, two equivalents of the amine are required, as one equivalent is consumed to neutralize the carboxylic acid byproduct. libretexts.org

The general mechanism for these transformations involves the nucleophilic attack on one of the electrophilic carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the stable carboxylate leaving group to form the new acyl derivative. jove.compearson.com

Table 1: Reactivity of 6-Cyclohexyl-6-oxohexanoic Anhydride with Nucleophiles

| Nucleophile | Product Class | Byproduct |

|---|---|---|

| Water (H₂O) | Carboxylic Acid | This compound |

| Alcohol (R-OH) | Ester | This compound |

| Amine (R-NH₂) | Amide | This compound |

Modifications of the Cyclohexyl Ring System

The cyclohexyl ring of this compound can be chemically modified through various substitution and rearrangement reactions, enabling the synthesis of diverse derivatives.

Substitution Reactions on the Cyclohexyl Ring

Substitution reactions can introduce new functional groups onto the cyclohexyl ring, primarily at the α-position to the carbonyl group due to its activation.

α-Halogenation: A common substitution involves the halogenation of the α-carbon of the cyclohexyl ketone. libretexts.orgwikipedia.org This reaction is typically carried out under acidic conditions using elemental halogens like bromine (Br₂) in an acetic acid solvent. pressbooks.publibretexts.org The mechanism proceeds through the acid-catalyzed formation of an enol intermediate, which is the rate-determining step. libretexts.org The nucleophilic enol then attacks the halogen. This reaction is significant as the resulting α-bromo ketone is a versatile intermediate for further synthesis, such as the creation of α,β-unsaturated ketones via dehydrobromination with a base like pyridine. libretexts.orgpressbooks.pub

Radical Substitution: While less specific, free-radical substitution offers another pathway to functionalize the cyclohexyl ring. These reactions can be initiated photochemically or with radical initiators. slideshare.netiupac.org The reaction of cyclohexyl radicals can lead to various products, and selectivity can be a challenge. iupac.orgstackexchange.com However, such methods could theoretically be used to introduce substituents at various positions on the ring.

Table 2: Potential Substitution Reactions on the Cyclohexyl Ring

| Reaction | Reagents | Product Type | Key Intermediate |

|---|---|---|---|

| α-Halogenation | Br₂, Acetic Acid | α-Bromo ketone | Enol |

| Free Radical Substitution | Radical Initiator (e.g., AIBN), Halogen Source | Halogenated Cyclohexane (B81311) | Cyclohexyl Radical |

Ring Expansion or Contraction Studies

The six-membered cyclohexyl ring can be enlarged or contracted through various molecular rearrangements, providing access to seven-membered or five-membered ring systems. etsu.edu

Ring Expansion Studies:

Tiffeneau-Demjanov Rearrangement: This is a well-established method for the one-carbon ring expansion of cyclic ketones. etsu.eduwikipedia.orglibretexts.org The process begins with the conversion of the cyclohexyl ketone of the parent molecule to a 1-aminomethyl-cycloalkanol. This intermediate, when treated with nitrous acid, generates a diazonium salt that rearranges to an enlarged cycloketone, in this case, a cycloheptanone (B156872) derivative. wikipedia.orgwikipedia.org

Beckmann Rearrangement: This rearrangement converts a cyclic oxime into a lactam (a cyclic amide), effectively expanding the ring by inserting a nitrogen atom. wikipedia.orgmasterorganicchemistry.com For this compound, the ketone would first be converted to its corresponding oxime using hydroxylamine. Subsequent treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) would induce the rearrangement to the seven-membered caprolactam derivative. wikipedia.orgrsc.org

Schmidt Reaction: Similar to the Beckmann rearrangement, the Schmidt reaction can expand a ketone to a lactam using hydrazoic acid (HN₃) and a strong acid catalyst. wikipedia.orgyoutube.comorganic-chemistry.org The ketone is protonated, followed by the addition of hydrazoic acid. A rearrangement with the expulsion of nitrogen gas yields the ring-expanded lactam. wikipedia.orglibretexts.org

Ring Contraction Studies:

Favorskii Rearrangement: This reaction is a primary method for the contraction of cyclic ketones. chemistrysteps.com It involves treating an α-halo ketone with a base, such as sodium hydroxide (B78521) or an alkoxide. chemistrysteps.com For the derivative of this compound, this would first require α-halogenation of the cyclohexyl ketone. The resulting α-halo ketone, upon treatment with a base, would rearrange through a cyclopropanone (B1606653) intermediate to yield a five-membered ring (a cyclopentanecarboxylic acid derivative). chemistrysteps.com Other ring contraction methods can involve photochemical or oxidative rearrangements. etsu.edunih.govnih.gov

Table 3: Ring Expansion Reactions of the Cyclohexyl Ketone Moiety

| Reaction Name | Key Reagents | Intermediate | Product Ring System |

|---|---|---|---|

| Tiffeneau-Demjanov Rearrangement | 1. HCN; 2. H₂/Catalyst; 3. HNO₂ | 1-aminomethyl-cycloalkanol | Cycloheptanone derivative |

| Beckmann Rearrangement | 1. NH₂OH; 2. Acid (e.g., H₂SO₄) | Cyclohexanone (B45756) oxime | Lactam (Caprolactam derivative) |

| Schmidt Reaction | HN₃, H⁺ | Azidohydrin | Lactam (Caprolactam derivative) |

Table 4: Ring Contraction Reaction of the Cyclohexyl Ketone Moiety

| Reaction Name | Key Reagents | Intermediate | Product Ring System |

|---|---|---|---|

| Favorskii Rearrangement | 1. Br₂/H⁺; 2. Base (e.g., NaOMe) | α-haloketone, Cyclopropanone | Cyclopentanecarboxylic acid derivative |

Mechanistic Investigations in 6 Cyclohexyl 6 Oxohexanoic Acid Chemistry

Reaction Mechanism Elucidation of Synthetic Routes

The synthesis of 6-cyclohexyl-6-oxohexanoic acid can be conceptually approached through established organic reactions. A plausible and widely utilized method for creating such keto-acids is the Friedel-Crafts acylation. In this context, the reaction would involve the acylation of cyclohexane (B81311) with a derivative of adipic acid.

A likely synthetic route involves the Friedel-Crafts acylation of cyclohexane with adipoyl chloride, or more specifically, the mono-acid chloride of adipic acid (6-chloro-6-oxohexanoic acid). The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The mechanism proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of the acid chloride, facilitating its departure and the generation of the acylium ion. This electrophile is then attacked by the electron-rich cyclohexane ring in an electrophilic aromatic substitution-like manner, leading to the formation of a carbocation intermediate, often referred to as a Wheland intermediate or σ-complex. Subsequent deprotonation of this intermediate by a weak base, such as AlCl₄⁻, restores the aromaticity of the cyclohexane ring (in a formal sense, as it is an alkane) and yields the final product, this compound, after an aqueous workup to decompose the aluminum chloride complex. youtube.com

Studies on Intermediates and Transition States

The key intermediate in the Friedel-Crafts acylation route is the acylium ion. Its stability is a critical factor in the reaction's feasibility. Unlike carbocations that can readily undergo rearrangement, acylium ions are stabilized by resonance, which prevents such rearrangements and leads to a single acylated product. masterorganicchemistry.com

The transition state of the electrophilic attack of the acylium ion on the cyclohexane ring is a high-energy species where the C-C bond between the cyclohexane and the acyl group is partially formed. Computational studies on analogous Friedel-Crafts acylations have been employed to model the energies of these transition states, providing insight into the reaction kinetics.

Another potential synthetic consideration is the reduction of a precursor containing an additional reducible group. For instance, if the synthesis started from a different precursor, a Clemmensen reduction could be employed to selectively reduce a carbonyl group. The mechanism of the Clemmensen reduction is complex and not fully elucidated but is thought to involve organozinc intermediates on the surface of the zinc amalgam. wikipedia.orglibretexts.org It is generally accepted that the reaction does not proceed through an alcohol intermediate. libretexts.org The transition states in this heterogeneous reaction are challenging to characterize experimentally.

Kinetic and Thermodynamic Analysis of Reactions

The kinetics of Friedel-Crafts acylation reactions are influenced by several factors, including the nature of the substrate, the acylating agent, the catalyst, and the solvent. For the synthesis of this compound, the reaction rate would be dependent on the concentration of both cyclohexane and the acylium ion. The reaction is typically irreversible due to the formation of a stable complex between the ketone product and the Lewis acid catalyst. wikipedia.org

Table 1: Factors Influencing the Kinetics of Friedel-Crafts Acylation

| Factor | Influence on Reaction Rate | Rationale |

| Catalyst Concentration | Increases rate | Higher concentration of Lewis acid generates more acylium ions. |

| Temperature | Increases rate | Provides sufficient activation energy to overcome the transition state barrier. |

| Solvent Polarity | Can influence rate | Affects the solubility of reactants and the stability of charged intermediates. |

| Substrate Structure | Influences rate | The nucleophilicity of the aromatic ring affects the rate of electrophilic attack. |

Studies on Degradation Pathways and Chemical Stability

The presence of a ketone functional group makes this compound susceptible to photochemical and oxidative degradation.

Photochemical Degradation Mechanisms

Ketones are known to undergo photochemical reactions, primarily through Norrish Type I and Norrish Type II pathways upon absorption of UV radiation. acs.org

Norrish Type I Reaction: This pathway involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, forming two radical intermediates: a cyclohexyl radical and a 5-carboxypentanoyl radical. These radicals can then undergo a variety of secondary reactions, including decarbonylation, recombination, and disproportionation, leading to a mixture of degradation products. acs.org

Norrish Type II Reaction: This reaction proceeds through an intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen. In the case of this compound, a hydrogen atom from the δ-carbon of the hexanoic acid chain would be abstracted, leading to the formation of a 1,4-biradical. This biradical can then undergo cleavage (β-scission) to form an alkene and an enol, or cyclization to form a cyclobutanol (B46151) derivative. acs.org The likelihood of Norrish Type II reactions increases in the presence of abstractable γ-hydrogens.

The quantum yield of these photochemical processes, which is a measure of the efficiency of the photoreaction, is dependent on the wavelength of light and the solvent environment. For γ-keto acids, quantum yields for photodecomposition have been measured to be around 0.3 in aqueous solutions. allen.in

Oxidative Degradation Processes

The cyclohexyl ketone moiety is susceptible to oxidative cleavage. This can occur through various mechanisms, including reactions with powerful oxidizing agents or radical species like hydroxyl radicals (•OH). The reaction of hydroxyl radicals with cyclohexanone (B45756) has been studied, and similar reactivity would be expected for this compound. mdpi.com The initial step is typically hydrogen abstraction from a C-H bond, preferentially at the α-position to the carbonyl group, to form a carbon-centered radical. This radical can then react with oxygen to form a peroxy radical, which can subsequently undergo a series of reactions leading to the cleavage of the cyclohexyl ring and the formation of dicarboxylic acids, such as adipic acid.

The oxidative cleavage of ketones can also be achieved using strong oxidizing agents, often involving the formation of hydroperoxide intermediates which then rearrange and cleave. mdpi.com

Catalytic Studies for Selective Transformations

The functional groups of this compound allow for a variety of selective catalytic transformations.

A key transformation for ketones is the Baeyer-Villiger oxidation , which converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid or a peroxide with a Lewis acid catalyst. nih.govdtic.mil For this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom between the carbonyl carbon and either the cyclohexyl group or the adjacent methylene (B1212753) group of the hexanoic acid chain. The regioselectivity of this reaction is governed by the migratory aptitude of the adjacent groups. Generally, more substituted and electron-rich groups have a higher migratory aptitude. In this case, the cyclohexyl group (a secondary alkyl group) would be expected to migrate in preference to the primary alkyl chain, leading to the formation of cyclohexyl 6-oxohexanoate. The mechanism involves the formation of a Criegee intermediate. illinois.edu

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Relative Migratory Aptitude |

| Tertiary Alkyl | Highest |

| Cyclohexyl (Secondary Alkyl) | High |

| Aryl | Medium |

| Primary Alkyl | Low |

| Methyl | Lowest |

Furthermore, the carbonyl group can be a target for catalytic hydrogenation to the corresponding alcohol, or complete reduction to a methylene group under conditions like the Wolff-Kishner reduction. The carboxylic acid group can undergo catalytic esterification or reduction to an alcohol. The selectivity of these transformations can be controlled by the choice of catalyst and reaction conditions. For instance, transition metal complexes are often employed for the catalytic cleavage of C-C bonds adjacent to carbonyl groups. acs.orgacs.org

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers a powerful tool for the selective transformation of functionalized molecules like this compound. Research in this area has explored the use of transition metal complexes to effect specific chemical changes, with a focus on understanding the underlying reaction pathways.

A notable example involves the catalytic oxidation of α-substituted cyclohexanones to their corresponding 6-oxohexanoic acid derivatives. One such study utilized a homogeneous catalyst system composed of iron(III) chloride (FeCl3) and dimethyl sulfoxide (B87167) (DMSO) to catalyze the oxidation of a sterically hindered α-substituted cyclohexanone, a close structural analog to this compound. researchgate.net This process, which uses molecular oxygen as the oxidant, presents a significant advantage over traditional peroxide-based methods. researchgate.net

Mechanistic investigations of this FeCl3/DMSO system have provided valuable insights. Spectroscopic analysis, including UV-vis and FT-IR, suggests the formation of the active catalytic species, the [Fe(DMSO)4Cl2]Cl complex. researchgate.net The reaction is proposed to proceed through a combination of ionic and radical pathways. Further evidence from control experiments and the trapping of key intermediates supports a complex reaction scheme involving parallel oxidative and chlorination reactions. researchgate.net The catalytic cycle demonstrates reasonable recyclability with only a minor decrease in yield upon reuse. researchgate.net

The following table summarizes the key findings from a representative study on the FeCl3/DMSO catalyzed oxidation of a model α-substituted cyclohexanone:

| Catalyst System | Oxidant | Conversion (%) | Selectivity (%) | Proposed Active Species | Key Mechanistic Features |

| FeCl3/DMSO | O2 | 95.3 | 88.0 | [Fe(DMSO)4Cl2]Cl | Combination of ionic and radical pathways; involvement of parallel reactions. researchgate.net |

While direct mechanistic studies on this compound itself are not extensively documented in the reviewed literature, the principles derived from closely related systems provide a strong foundation for predicting and understanding its behavior in homogeneous catalytic transformations.

Heterogeneous Catalysis

Heterogeneous catalysis, which involves a catalyst in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. The application of heterogeneous catalysts to the chemistry of this compound and related keto acids is an area of active research, particularly focusing on transformations such as oxidation and reduction.

One of the key reactions applicable to this compound is the Baeyer-Villiger oxidation, which would convert the ketone functionality into an ester, specifically a lactone in this intramolecular case. Various solid acid catalysts, including zeolites and supported metal oxides, have been investigated for this type of transformation on cyclic ketones. The mechanism on these solid surfaces often involves the activation of the ketone and the oxidant (commonly hydrogen peroxide) on the catalyst's active sites. The migratory aptitude of the substituents is a critical factor in determining the product, with the cyclohexyl group having a high tendency to migrate.

Another relevant area is the catalytic reduction of the keto group or the carboxylic acid functionality. Heterogeneous catalysts are extensively used for the hydrogenation of carboxylic acid derivatives. These reactions are often promoted by supported metal catalysts, and the mechanism is believed to involve a bifunctional pathway where different components of the catalyst participate in the activation of the substrate and hydrogen.

| Catalyst Type | Reaction Type | Relevant Substrate Class | Potential Product from this compound | General Mechanistic Aspects |

| Zeolites (e.g., Sn-BEA) | Baeyer-Villiger Oxidation | Cyclic Ketones | 7-Cyclohexyl-oxepan-2-one | Activation of ketone and peroxide on Lewis acid sites within the zeolite framework. |

| Supported Ru-Sn catalysts | Carboxylic Acid Hydrogenation | Carboxylic Acids | 6-Cyclohexyl-6-hydroxyhexanoic acid or 1,6-dihydroxy-6-cyclohexylhexane | Cooperative action of metal sites for H2 activation and oxophilic sites for carboxylic acid activation. |

| Supported Gold Catalysts | Alcohol Oxidation | Secondary Alcohols | (if reduced first) this compound | Mechanism involves both the gold nanoparticles and the support material. |

Further research is required to elucidate the specific mechanistic details and to develop highly efficient and selective heterogeneous catalytic systems for the targeted transformations of this compound.

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. For a molecule like this compound, which contains both a ketone and a carboxylic acid functionality, several organocatalytic approaches could be envisioned for its transformation.

A prominent class of organocatalysts for carbonyl compounds are chiral secondary amines, such as proline and its derivatives. These catalysts operate through the formation of enamine or iminium ion intermediates. For instance, in a reaction involving the α-position of the ketone in this compound, a proline catalyst would react with the ketone to form a nucleophilic enamine. This enamine could then participate in various reactions, such as aldol (B89426) or Michael additions, if a suitable electrophile is present. The stereochemistry of the product is controlled by the chiral environment provided by the catalyst.

Another relevant organocatalytic transformation is the Baeyer-Villiger oxidation. While traditionally performed with peracids, organocatalytic versions have been developed. The mechanism of the Baeyer-Villiger oxidation involves the formation of a Criegee intermediate. The regioselectivity of the reaction is dictated by the migratory aptitude of the groups attached to the carbonyl carbon. In the case of this compound, the cyclohexyl group has a high migratory aptitude, suggesting that the oxygen atom would be inserted between the carbonyl carbon and the cyclohexyl group.

Although direct research on the organocatalytic transformation of this compound is limited in the available literature, the principles from related studies provide a framework for potential applications. For example, a proline-catalyzed asymmetric aldol reaction between a ketone and an aldehyde proceeds through a well-established enamine mechanism.

The table below outlines potential organocatalytic reactions applicable to this compound based on known organocatalytic methodologies.

| Organocatalyst Type | Reaction Type | Mechanistic Intermediate | Potential Transformation of this compound |

| Chiral Secondary Amines (e.g., Proline) | Aldol Reaction (with an external aldehyde) | Enamine | Formation of a new C-C bond at the α-position to the ketone. |

| Chiral Phosphoric Acids | Asymmetric Reduction (with a hydride source) | Activation of the ketone via hydrogen bonding | Enantioselective reduction of the ketone to a secondary alcohol. |

| Ketones (as catalysts) with an oxidant | Baeyer-Villiger Oxidation | Dioxirane (generated in situ) | Oxidation of the ketone to a lactone. |

The exploration of organocatalytic routes for the synthesis and modification of this compound holds significant promise for the development of novel, stereoselective transformations.

Advanced Analytical and Spectroscopic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the atomic arrangement and connectivity within the 6-cyclohexyl-6-oxohexanoic acid molecule can be constructed.

High-Resolution ¹H and ¹³C NMR Investigations

High-resolution ¹H and ¹³C NMR spectroscopy provides initial, crucial information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl ring and the hexanoic acid chain. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm. The proton on the carbon adjacent to the cyclohexyl ketone (α-proton) is anticipated to resonate around 2.5-2.8 ppm. The methylene (B1212753) protons of the hexanoic acid chain would present as a series of multiplets in the upfield region, generally between 1.2 and 2.4 ppm. The protons of the cyclohexyl ring would also produce complex multiplets in the range of 1.1 to 1.9 ppm.

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. For this compound, twelve distinct carbon signals are expected. The carbonyl carbon of the ketone and the carboxylic acid are the most deshielded, with expected chemical shifts around 210-215 ppm and 175-180 ppm, respectively. The carbons of the cyclohexyl ring and the hexanoic acid chain would appear in the upfield region, typically between 20 and 50 ppm. A predicted ¹³C NMR spectrum is available, though experimental data from research articles would provide more precise assignments. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad s | 1H |

| α-CH (to cyclohexyl) | 2.5 - 2.8 | m | 1H |

| α-CH₂ (to COOH) | 2.2 - 2.4 | t | 2H |

| Chain -CH₂- | 1.5 - 1.8 | m | 4H |

| Chain -CH₂- | 1.2 - 1.5 | m | 2H |

| Cyclohexyl -CH- | 1.7 - 1.9 | m | 1H |

| Cyclohexyl -CH₂- | 1.1 - 1.9 | m | 10H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ketone C=O | 210 - 215 |

| Carboxylic Acid C=O | 175 - 180 |

| α-C (to cyclohexyl) | 45 - 55 |

| α-C (to COOH) | 33 - 38 |

| Chain -CH₂- | 24 - 30 |

| Chain -CH₂- | 22 - 28 |

| Chain -CH₂- | 20 - 25 |

| Cyclohexyl CH | 40 - 50 |

| Cyclohexyl CH₂ | 25 - 30 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent methylene groups in the hexanoic acid chain, as well as within the cyclohexyl ring system, allowing for the sequential assignment of these protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will produce a cross-peak, simplifying the assignment of the aliphatic carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the α-protons of the hexanoic acid chain to the ketone carbonyl carbon, and from the protons on the cyclohexyl ring to the same carbonyl carbon, thus confirming the link between the cyclohexyl and the oxohexanoic acid moieties. It would also show correlations between the protons on the carbon alpha to the carboxylic acid and the carboxylic acid carbonyl carbon.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. For this compound (C₁₂H₂₀O₃), the calculated exact mass is 212.14124450 Da. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. This pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would involve:

Alpha-cleavage adjacent to the ketone, leading to the loss of the hexanoic acid chain or a fragment of the cyclohexyl ring.

McLafferty rearrangement , if sterically possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.

Loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group.

Analysis of a GC-MS experiment indicates prominent fragment ions at m/z values of 111, 83, and 55, which likely correspond to fragments of the cyclohexanoyl cation and subsequent rearrangements. nih.gov A detailed MS/MS study would provide a more complete picture of these fragmentation pathways.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 212 | [M]⁺ | Molecular Ion |

| 195 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 184 | [M - CO]⁺ | Loss of carbon monoxide |

| 167 | [M - COOH]⁺ | Loss of carboxyl group |

| 129 | [C₇H₉O₂]⁺ | Cleavage of the bond between C5 and C6 of the chain |

| 111 | [C₇H₁₁O]⁺ | Cyclohexanoyl cation |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 55 | [C₄H₇]⁺ | Further fragmentation of the cyclohexyl ring |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the carbonyl groups and the hydroxyl group. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid. Two distinct and strong C=O stretching vibrations are also anticipated: one for the ketone carbonyl around 1715 cm⁻¹ and another for the carboxylic acid carbonyl around 1700 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the sp³ hybridized carbons of the chain and ring just below 3000 cm⁻¹. A vapor phase IR spectrum is noted in the PubChem database. nih.gov

Raman spectroscopy, which is complementary to IR spectroscopy, would also be useful for characterizing this compound. The C=O stretching vibrations are typically also strong in the Raman spectrum. The C-C bond vibrations of the aliphatic chain and ring would also be observable.

Table 4: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | IR |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | IR, Raman |

| Ketone C=O | C=O stretch | ~1715 | IR, Raman |

| Carboxylic Acid C=O | C=O stretch | ~1700 | IR, Raman |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | IR |

| Carboxylic Acid | O-H bend | 920 - 950 | IR |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography, a powerful separation technique, is central to the analytical workflow of this compound. The choice of chromatographic method depends on the specific analytical goal, such as purity determination, quantification, or identification of related substances.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile species, often by esterification of the carboxylic acid group and/or derivatization of the ketone group. mdpi.comresearchgate.net This process enhances its chromatographic properties and allows for sensitive detection by the mass spectrometer.

Following derivatization, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. A common stationary phase for this type of analysis is a 5% phenyl polymethylsiloxane, known for its versatility and robustness. nih.gov The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Publicly available mass spectrometry data for this compound indicates prominent peaks at m/z values of 83 and 55, which can be used for its identification. researchgate.net

Table 1: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Condition |

| Derivatization Agent | Diazomethane or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

| GC Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow of 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| MS Detector | Quadrupole or Ion Trap |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of a wide range of compounds, including keto acids, in various matrices. mdpi.comnih.gov This technique offers high sensitivity and selectivity and can often be performed without the need for derivatization, although derivatization can be used to enhance ionization efficiency. mdpi.comnih.gov For this compound, LC-MS/MS is particularly useful for its direct analysis in complex mixtures.

The separation is achieved using a liquid chromatograph, followed by detection with a tandem mass spectrometer. The initial mass spectrometer (MS1) selects the parent ion of the target compound, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass spectrometer (MS2), providing a high degree of specificity for identification and quantification.

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Condition |

| LC Column | C18 reverse-phase, 100 mm x 2.1 mm ID, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), negative ion mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M-H]⁻ |

| Product Ions (Q3) | Specific fragments for quantification and qualification |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. When coupled with a suitable detector, such as an Ultraviolet (UV) detector, it provides a reliable method for quantifying the main compound and detecting impurities.

For the analysis of carboxylic acids, a reversed-phase HPLC method is commonly employed. sielc.com The separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The retention of the compound can be manipulated by adjusting the composition and pH of the mobile phase. The presence of the carbonyl group in this compound allows for UV detection at a specific wavelength.

Table 3: General HPLC Parameters for Purity Assessment of this compound

| Parameter | Value/Condition |

| HPLC Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Studies of 6 Cyclohexyl 6 Oxohexanoic Acid

Molecular Conformation and Stereochemical Analysis

The flexibility of the cyclohexyl ring and the hexanoic acid chain in 6-cyclohexyl-6-oxohexanoic acid gives rise to a complex conformational space. Understanding the preferred three-dimensional arrangements of the molecule is crucial as it dictates its physical and chemical properties.

Conformational Search and Energy Minimization

A thorough conformational search is the initial step in the theoretical analysis of a flexible molecule like this compound. This process aims to identify all possible low-energy structures, or conformers. Computational methods, such as molecular mechanics or more sophisticated quantum mechanical approaches, can be employed to systematically explore the potential energy surface of the molecule. rsc.org

Once a set of unique conformers is generated, energy minimization is performed to locate the nearest local energy minimum for each. This optimization process refines the geometry of each conformer to a stable state. The relative energies of these minimized conformers can then be calculated to determine their population distribution at a given temperature, typically using Boltzmann statistics. For this compound, the key dihedral angles to consider would be around the C-C bonds of the hexanoic acid chain and the orientation of the cyclohexyl group relative to the keto-acid backbone.

Illustrative Data Table: Calculated Relative Energies of Postulated Conformers

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) |

| A | -175° (anti-periplanar) | 0.00 |

| B | 65° (gauche) | 1.25 |

| C | -68° (gauche) | 1.30 |

| D | 0° (syn-periplanar) | 5.50 |

Note: This table is illustrative and presents hypothetical data to demonstrate the expected outcome of a conformational analysis. The dihedral angle C4-C5-C6-C7 refers to the atoms in the hexanoic acid chain leading to the cyclohexyl group.

Chiroptical Property Prediction (e.g., ORD, CD)

Since this compound possesses a chiral center at the carbon atom of the ketone group (if the cyclohexyl and the pentanoic acid chain are considered as two different substituents), it is expected to be optically active. Chiroptical spectroscopy, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), provides experimental techniques to probe this chirality. slideshare.netresearchgate.net

Computational chemistry can predict these chiroptical properties. By calculating the ORD and CD spectra for each significant conformer and then averaging them based on their Boltzmann populations, a theoretical spectrum can be generated. nih.govvanderbilt.edu Comparison of the predicted spectrum with an experimental one can help in assigning the absolute configuration (R or S) of the chiral center. The octant rule, a semi-empirical rule, can also be applied to predict the sign of the Cotton effect in the CD spectrum of chiral ketones. researchgate.netmissouri.edu The n→π* electronic transition of the carbonyl group, typically observed around 290 nm, is particularly sensitive to the stereochemical environment. rsc.org

Electronic Structure Investigations and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. Theoretical methods allow for a detailed examination of the electron distribution and orbital interactions within this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For a molecule like this compound, DFT calculations, often using a functional like B3LYP and a basis set such as 6-31G(d), can provide accurate geometries, energies, and other electronic properties. nih.govresearchgate.net

These calculations can yield valuable information such as atomic charges, dipole moments, and the molecular electrostatic potential (MEP) map. The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about potential sites for chemical reactions. For this compound, the oxygen atoms of the carbonyl and carboxyl groups are expected to be electron-rich, while the carbonyl carbon and the acidic proton are expected to be electron-poor.

Illustrative Data Table: Calculated DFT Properties

| Property | Calculated Value |

| Dipole Moment | 3.5 D |

| Energy of HOMO | -6.8 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Note: This table contains hypothetical data based on typical values for similar organic molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comyoutube.com

For this compound, the HOMO is likely to be localized on the oxygen atoms, particularly the non-bonding orbitals of the carbonyl and hydroxyl groups. The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group. cureffi.orgoregonstate.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

Reaction Dynamics and Transition State Modeling

Computational chemistry can also be used to model the dynamics of chemical reactions and to characterize the high-energy transition states that connect reactants to products. masterorganicchemistry.comlibretexts.org For this compound, several reactions could be of interest, such as the esterification of the carboxylic acid or nucleophilic addition to the ketone.

By mapping the potential energy surface for a given reaction, the minimum energy path can be determined. The highest point along this path corresponds to the transition state. Locating and characterizing the geometry and energy of the transition state allows for the calculation of the activation energy, which is a key parameter in determining the reaction rate. For instance, in a nucleophilic attack on the carbonyl carbon, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the C=O π-bond. masterorganicchemistry.com Such studies can elucidate reaction mechanisms and predict the feasibility of different chemical transformations. byjus.comyoutube.com

Potential Energy Surface Mapping

The potential energy surface (PES) is a conceptual framework that describes the energy of a molecule as a function of its geometry. nih.gov By mapping the PES, we can identify stable conformations (local minima), transition states (saddle points), and the energy barriers between them. For this compound, the key degrees of freedom that define its conformational space are the torsional angles along the hexanoic acid chain and the orientation of the cyclohexyl group relative to the carbonyl group.

Theoretical methods such as Density Functional Theory (DFT) and ab initio calculations are employed to compute the energy of different conformers. These calculations allow for the construction of a detailed PES, revealing the most energetically favorable structures.

Conformational Analysis:

The flexibility of the hexanoic acid chain allows for a multitude of possible conformations. The relative energies of these conformers are influenced by a combination of factors including steric hindrance, intramolecular hydrogen bonding (between the carboxylic acid proton and the ketone oxygen), and the orientation of the cyclohexyl ring (axial vs. equatorial).

It is anticipated that the most stable conformers will exhibit a chair conformation for the cyclohexyl ring and an extended conformation for the aliphatic chain to minimize steric strain. The possibility of an intramolecular hydrogen bond forming a cyclic-like structure is also a critical feature to investigate on the PES.

Below is a hypothetical data table summarizing the relative energies of key conformers of this compound, as would be determined from DFT calculations.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|---|

| Global Minimum | Extended chain, equatorial cyclohexyl, intramolecular H-bond | 0.00 | C5-C6-C7-C8 ≈ 180, C6-C7-C8-C9 ≈ 180 |

| Local Minimum 1 | Gauche chain, equatorial cyclohexyl, intramolecular H-bond | 1.25 | C5-C6-C7-C8 ≈ 60, C6-C7-C8-C9 ≈ 180 |

| Local Minimum 2 | Extended chain, axial cyclohexyl | 2.50 | C5-C6-C7-C8 ≈ 180, C6-C7-C8-C9 ≈ 180 |

| Transition State 1 | Rotation around C6-C7 bond | 4.80 | C5-C6-C7-C8 ≈ 0 |

Torsional Energy Profiles:

To understand the energy barriers to rotation around specific bonds, torsional energy profiles are constructed. For this compound, the rotation around the C5-C6 bond (connecting the cyclohexyl ring and the ketone) and the various C-C bonds of the hexanoic acid chain are of particular interest. These profiles provide insight into the flexibility of the molecule and the rates of interconversion between different conformers.

Molecular Dynamics Simulations

While PES mapping provides a static picture of the conformational landscape, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms of the molecule, MD simulations can model its movements and interactions in a simulated environment, such as in a solvent or in the solid state.

Simulation in Solution:

MD simulations in an explicit solvent, such as water, are crucial for understanding the behavior of this compound in a biological or chemical context. These simulations can reveal how the solvent influences the conformational preferences of the molecule. The hydrophobic cyclohexyl group and the hydrophilic carboxylic acid group will interact differently with water molecules, leading to specific solvation structures.

Key parameters that can be extracted from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.

Radial Distribution Functions (RDFs): To characterize the solvation shell around different parts of the molecule.

Hydrogen Bonding Analysis: To quantify the extent and lifetime of both intramolecular and intermolecular hydrogen bonds.

The following hypothetical data table illustrates the type of data that would be generated from an MD simulation of this compound in water.

| Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD (backbone) | 2.1 Å | Indicates conformational flexibility and transitions during the simulation. |

| Peak RMSF (C-terminus) | 3.5 Å | The carboxylic acid tail is the most flexible part of the molecule. |

| Cyclohexyl-Water RDF (1st peak) | 3.4 Å | Represents the first solvation shell of water around the non-polar cyclohexyl group. |

| Intramolecular H-bond Occupancy | 45% | The intramolecular hydrogen bond between the carboxylic acid and ketone is frequently broken and reformed. |

By combining the insights from potential energy surface mapping and molecular dynamics simulations, a comprehensive understanding of the structural and dynamic properties of this compound at the atomic level can be achieved. These theoretical studies are invaluable for predicting the molecule's behavior and for guiding further experimental investigations.

Applications and Emerging Research Frontiers Involving 6 Cyclohexyl 6 Oxohexanoic Acid

Utility as a Versatile Building Block in Complex Organic Synthesis

In the field of organic chemistry, a "building block" or "synthon" is a molecule that can be readily incorporated into the synthesis of more complex molecules. The structure of 6-cyclohexyl-6-oxohexanoic acid, featuring a cyclohexyl group, a ketone, and a carboxylic acid, theoretically offers multiple reactive sites for chemical modifications, making it a potential candidate for such a role.

Pharmaceutical intermediates are chemical compounds that form the building blocks for the synthesis of active pharmaceutical ingredients (APIs). The development of novel drugs often relies on the availability of diverse and functionalized intermediates. While this compound possesses structural motifs—a lipophilic cyclohexyl ring and a reactive keto-acid chain—that could be of interest in medicinal chemistry, there is currently no specific research detailing its use as a precursor for any known pharmaceutical intermediates.

Natural products are a significant source of inspiration for the development of new therapeutic agents. Organic chemists often synthesize analogs of natural products to improve their biological activity, enhance their stability, or simplify their structure. The core structure of this compound could potentially serve as a scaffold to which other chemical functionalities are added to mimic certain features of a natural product. However, there are no published studies demonstrating the use of this compound in the synthesis of natural product analogs.

Exploration in Materials Science and Polymer Development

In materials science, monomers are the fundamental units that are linked together to form polymers. The properties of a polymer are dictated by the structure of its constituent monomers.

The bifunctional nature of this compound (a carboxylic acid and a ketone) suggests its potential as a monomer for the synthesis of specialty polymers. For instance, the carboxylic acid could be used for polyester or polyamide formation, while the cyclohexyl group could impart specific thermal or mechanical properties to the resulting polymer. Despite this potential, there is no available research on the polymerization of this compound or the properties of any such resulting polymers.

Functional coatings and adhesives are materials designed with specific properties, such as enhanced durability, chemical resistance, or adhesion to particular substrates. The chemical structure of components used in these formulations is critical to their performance. While the cyclohexyl group in this compound could potentially enhance the durability and hydrophobicity of a coating, and the carboxylic acid could promote adhesion, there are no studies that have investigated or reported its use in these applications.

Interdisciplinary Research in Biochemical Transformations

Biochemical transformations utilize enzymes or whole microorganisms to carry out chemical reactions. These biocatalytic methods are often favored for their high selectivity and environmentally friendly nature. Research in this area could explore the use of enzymes to modify this compound or to synthesize it from bio-based precursors. At present, there is no documented research on the involvement of this compound in any biochemical transformations.

Substrate for Enzyme Discovery and Characterization

While direct studies featuring this compound as a substrate for enzyme discovery are not extensively documented, its structure as a keto acid suggests its potential utility in identifying and characterizing novel enzymes, particularly oxidoreductases and hydrolases. Research into enzymes that act on structurally similar molecules provides a framework for how this compound could be employed in such endeavors.

For instance, the enzymatic production of 6-oxohexanoic acid from 6-aminohexanoic acid has been demonstrated using an ω-amino group-oxidizing enzyme. nih.gov This highlights the potential for using keto acids like this compound to screen for novel transaminases or oxidases that exhibit activity on substrates with a cyclohexyl moiety. The presence of the ketone group makes it a suitable substrate for Baeyer-Villiger monooxygenases (BVMOs), a class of enzymes known to act on cyclic ketones. asm.orgethz.ch The degradation of other cyclic ketones, such as cyclopentanone, has been engineered in bacteria using BVMOs, indicating that this compound could be a valuable tool for discovering BVMOs with unique substrate specificities. rsc.org

The characterization of such enzymes would involve determining kinetic parameters (Km and kcat) with this compound as the substrate and comparing them to other keto acids to understand the influence of the cyclohexyl group on enzyme activity and specificity.

Pathway Engineering for Biosynthesis or Biodegradation Studies

The structure of this compound makes it an interesting target for pathway engineering, both for its potential biosynthesis and for studying its degradation. While specific pathways for this compound are not established, related research provides a blueprint for how such pathways could be constructed or elucidated.

In the realm of biosynthesis, a one-pot synthesis of 6-aminohexanoic acid from cyclohexane (B81311) has been developed using mixed-species cultures. nih.gov This engineered pathway involves the conversion of cyclohexane to cyclohexanol, then to cyclohexanone (B45756), followed by a Baeyer-Villiger oxidation to ε-caprolactone, which is then hydrolyzed to 6-hydroxyhexanoic acid. Subsequently, an alcohol dehydrogenase oxidizes 6-hydroxyhexanoic acid to 6-oxohexanoic acid, which is then aminated to 6-aminohexanoic acid. nih.gov A similar biocatalytic cascade could be envisioned for the production of this compound, starting from a cyclohexyl-substituted precursor.

For biodegradation studies, pathway engineering could be used to enhance the microbial degradation of this compound. This could involve introducing or overexpressing genes encoding for key enzymes, such as those involved in β-oxidation of the hexanoic acid chain or Baeyer-Villiger monooxygenases for cleavage of the cyclohexyl ring. asm.orgnih.gov Understanding the native degradation pathways in organisms capable of utilizing this compound as a carbon source would be the first step in such engineering efforts.

Considerations in Environmental Chemistry and Fate Studies

Formation in Atmospheric Aerosols (referencing related compounds)

While direct detection of this compound in atmospheric aerosols has not been reported, the formation of structurally related compounds, such as dicarboxylic and oxocarboxylic acids, from the atmospheric oxidation of cyclic precursors is well-documented. acs.orgcopernicus.orgmdpi.com Cyclic alkanes, which are present in the atmosphere from various emission sources, are known precursors to secondary organic aerosol (SOA). mit.edunih.govnih.gov

The atmospheric oxidation of cyclic hydrocarbons, initiated primarily by the hydroxyl radical (OH), can lead to ring-opening and the formation of functionalized linear compounds, including keto acids and dicarboxylic acids. mit.edunih.gov Studies on the oxidation of cyclic monoterpenes have shown the formation of various dicarboxylic acids, oxocarboxylic acids, and hydroxyketocarboxylic acids in SOA. acs.org It is plausible that atmospheric oxidation of cyclohexyl-containing volatile organic compounds could lead to the formation of this compound or similar compounds. The presence of the cyclohexyl group may influence the volatility and reactivity of the resulting oxidation products, potentially impacting their partitioning into the aerosol phase.

Table 1: Examples of Carboxylic Acids Identified in Secondary Organic Aerosol from Cyclic Precursors

| Precursor | Identified Carboxylic Acid Products | Reference |

| Cyclic Monoterpenes | Dicarboxylic acids, Oxocarboxylic acids, Hydroxyketocarboxylic acids | acs.org |

| Toluene | Succinic acid, Maleic acid, Fumaric acid, Malic acid, Tartaric acid | mdpi.com |

| Cyclohexene | Adipic acid | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Biodegradation in Environmental Systems

The environmental fate of this compound is likely governed by microbial biodegradation. Studies on the degradation of related compounds suggest potential pathways for its breakdown.

One probable route is the β-oxidation of the hexanoic acid side chain. Research on the degradation of long-chain n-alkylcyclohexanes by Alcanivorax sp. has shown that the alkyl side chain is processed by β-oxidation, leading to the formation of cyclohexanecarboxylic acid. nih.gov By analogy, this compound could undergo successive rounds of β-oxidation, shortening the carboxylic acid chain.

Another potential degradation mechanism involves the action of Baeyer-Villiger monooxygenases on the ketone group. This enzymatic reaction would insert an oxygen atom adjacent to the carbonyl group, forming an ester, which can then be hydrolyzed, leading to ring cleavage and the formation of a linear dicarboxylic acid. This strategy is employed by microorganisms for the degradation of cyclic ketones. asm.orgethz.ch The presence of microorganisms in soil and water with the ability to carry out these transformations suggests that this compound is unlikely to persist in the environment. nih.gov

Future Directions and Unexplored Research Avenues

Development of Asymmetric Synthetic Strategies for Enantioselective Production

The presence of a chiral center at the carbon bearing the cyclohexyl group and the carbonyl implies that 6-cyclohexyl-6-oxohexanoic acid can exist as two enantiomers. The enantioselective synthesis of this compound, yielding a high excess of one enantiomer, is a significant and largely unexplored area. Future research could focus on the following strategies:

Chiral Catalysis: The development of chiral catalysts is paramount for the asymmetric synthesis of keto acids. nih.govrsc.org Strategies could involve the use of chiral metal complexes or organocatalysts to induce stereoselectivity. For instance, chiral pyridoxals have been successfully used in the asymmetric transamination of α-keto acids, a method that could be adapted for the synthesis of chiral amino acids derived from this compound. nih.gov Furthermore, cooperative catalysis using a chiral primary amine and a ketone catalyst has shown promise for the asymmetric α-hydroxylation of β-ketocarbonyls, a concept that could potentially be extended to the asymmetric synthesis of the target keto acid. acs.org

Substrate-Controlled Synthesis: Another avenue involves the use of chiral starting materials that guide the stereochemical outcome of the reaction. This could involve the use of chiral auxiliaries that are later cleaved from the molecule.